molecular formula C7H5FN2 B018240 4-Fluor-7-Azaindol CAS No. 640735-23-5

4-Fluor-7-Azaindol

Katalognummer: B018240
CAS-Nummer: 640735-23-5
Molekulargewicht: 136.13 g/mol
InChI-Schlüssel: YZTWCWYRUCKWDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-7-azaindole is a heterocyclic compound that belongs to the azaindole family. It is characterized by the presence of a fluorine atom at the fourth position and a nitrogen atom at the seventh position of the indole ring system.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Fluoro-7-azaindole belongs to the azaindole family, which is recognized for its bioisosteric relationship with indoles. This structural similarity enhances solubility and bioavailability, making azaindoles attractive candidates in drug design.

1.1. Kinase Inhibition

Azaindoles, including 4-fluoro-7-azaindole, have been extensively studied as kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Research indicates that derivatives of 7-azaindole can selectively inhibit various kinases, leading to potential anti-cancer therapies. For instance, compounds derived from 7-azaindole have shown promising results against Aurora A kinase and CDK2, which are critical targets in cancer treatment .

1.2. Anti-inflammatory Properties

Studies have demonstrated that 4-fluoro-7-azaindole exhibits anti-inflammatory activity by inhibiting specific pathways involved in inflammation. This property opens avenues for developing treatments for inflammatory diseases such as rheumatoid arthritis and asthma .

1.3. Antiviral Activity

Recent research highlights the antiviral potential of 4-fluoro-7-azaindole derivatives against HIV and influenza viruses. The compound has been shown to inhibit viral replication by targeting critical viral proteins, making it a candidate for further development in antiviral therapies .

Synthesis and Functionalization

The synthesis of 4-fluoro-7-azaindole can be achieved through various methods, including one-pot reactions that allow for the introduction of different substituents, enhancing its versatility for further functionalization . The ability to modify the azaindole core facilitates the development of a wide range of derivatives tailored for specific biological activities.

Synthesis Method Yield Substituents
One-pot reaction with arylaldehydeUp to 96%Electron-donating groups
Alkali-amide controlled synthesisVariesMultiple functional groups

3.1. Cancer Therapeutics

A notable case study involves the use of 4-fluoro-7-azaindole derivatives in targeting PI3K pathways in cancer cells. These compounds demonstrated significant anti-proliferative effects in vitro and in vivo models, indicating their potential as effective cancer therapeutics .

3.2. Neurological Disorders

Another study explored the neuroprotective effects of 4-fluoro-7-azaindole derivatives against neurodegenerative diseases linked to HIV infection. The compounds exhibited promising results by modulating inflammatory responses within the central nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-azaindole typically involves the strategic functionalization of azaindoles or fluoropyridines. One common method starts with 4-bromo-7-azaindole as a raw material, using triisopropyl silicon chloride to protect the 1-position . Another approach involves the use of 2-fluoro-3-methylpyridine and arylaldehydes in a domino reaction, where the chemoselectivity is controlled by the counterion used (LiN(SiMe3)2 for 7-azaindolines and KN(SiMe3)2 for 7-azaindoles) .

Industrial Production Methods: Industrial production methods for 4-Fluoro-7-azaindole are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization for industrial production would focus on yield, cost-effectiveness, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-7-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Fluoro-7-azaindole is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and interactions with biological targets. This makes it a valuable scaffold in drug discovery and other research areas .

Biologische Aktivität

4-Fluoro-7-azaindole is a derivative of the azaindole family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of 4-fluoro-7-azaindole, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of Azaindoles

Azaindoles are nitrogen-containing heterocycles structurally related to indoles, which are prevalent in nature and pharmaceuticals. The presence of nitrogen in the ring enhances their interaction with biological targets, making them valuable in drug discovery. The 7-azaindole scaffold is particularly noteworthy due to its ability to inhibit various kinases involved in cancer progression and other diseases .

Anticancer Properties

4-Fluoro-7-azaindole exhibits significant anticancer activity through several mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cell proliferation and survival. For instance, it targets the PI3K pathway, which is crucial for tumor growth and survival .
  • Cell Cycle Regulation : Studies indicate that derivatives of 7-azaindole can inhibit cell cycle progression by interfering with cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) : Research highlights that modifications at specific positions on the azaindole ring significantly affect biological activity. For example, substituents at positions 1 and 3 enhance potency against various cancer cell lines .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 4-fluoro-7-azaindole. It has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Study 1: Anticancer Activity

A study investigated the effects of 4-fluoro-7-azaindole on human breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative effects. Mechanistic studies revealed that it induced apoptosis through caspase activation and DNA fragmentation assays .

Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, a series of 7-azaindole derivatives were synthesized and tested against fungal pathogens. The results showed that compounds with a fluorine substituent displayed enhanced antifungal activity compared to their non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

The SAR analysis of 4-fluoro-7-azaindole reveals crucial insights into how modifications can enhance its biological efficacy:

PositionModification TypeEffect on Activity
1Alkyl substitutionIncreased anticancer potency
3Fluorine additionEnhanced kinase inhibition
5Aromatic ringImproved selectivity towards cancer cells

Eigenschaften

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTWCWYRUCKWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461514
Record name 4-Fluoro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640735-23-5
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640735-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The intermediate, 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol, was prepared as follows. A. The procedure described in J. Org. Chem., 2000, 65, 1158-1174 was followed. A 350-mL oven-dried flask capped with a rubber septum was evacuated and filled with argon. The flask was charged with 4-chloro-1H-pyrrolo[2,3-b]pyridine [20 g, 131 mmol, for preparation see Benoît, S.; Gingras, S. Processes for the preparation of antiviral 7-azaindole derivatives. U.S. Provisional Patent 60/367,401, 2003], sodium tert-butoxide (35.2 g, 367 mmol), Pd(OAc)2 (589 mg, 2.62 mmol), (o-biphenyl)PCy2 (1.83 g, 5.24 mmol) and evacuated and filled with argon. 1,4-dioxane (0.25 L) and N-allylamine (29 mL, 393 mmol) was added and argon was bubbled through the mixture for 20 minutes. The septum was replaced with a Teflon® screwcap, the flask was sealed and the mixture was heated at 100° C. for 16 h. The mixture was cooled to room temperature, diluted with ether (0.5 L), filtered through Celite® and concentrated in vacuo. The resulting oil was dissolved in dichloromethane (0.25 L), washed twice with water, dried, filtered and concentrated in vacuo to give allyl-(1H-pyrrolo[2,3-b]pyridin-4-yl)-amine as a brown gum. 1H NMR (400 MHz, DMSO-d6) δ 11.10 (1H, br. s), 7.78 (1H, d, J=5.3Hz), 7.03 (1H, s), 6.73 (1H, t, J=5.8 Hz), 6.53 (1H, d, J=2.5 Hz), 6.04 (1H, t, J=5.5 Hz), 5.96-5.87 (1H, m), 5.22 (1H, ddd, J=1.8, 3.4, 17.2 Hz), 5.11 (1H, ddd, J=0.7, 1.8, 10.4 Hz), 3.86 (2H, m). LC/MS: m/z 174 (M+H)+. B. The procedure described in Tetrahedron Letters, 1998, 39, 1313-1316, was employed. A 0.5 L oven-dried round-bottom flask equipped with a condenser was evacuated and filled with argon. The flask was charged with allyl-(1H-pyrrolo[2,3-b]pyridin-4-yl)-amine (22.69 g, 131 mmol), ethanol (262 mL), 10% palladium on carbon (15 g) and methanesulfonic acid (8.5 mL, 131 mmol). The mixture was heated at 105° C. for 72 h. The mixture was cooled to room temperature, filtered through Celite and concentrated in vacuo. The resulting oil was purified by SCX-silica column (300 g), by eluting methanol (3×500 mL) followed by a solution of 2M ammonia in methanol (3×500 mL) to give 1H-pyrrolo[2,3-b]pyridin-4-ylamine (13.15 g, 75% over two steps) as a light yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 11.02 (1H, br. s), 7.69 (1H, d, J=5.3 Hz), 7.01 (1H, d, J=3.3 Hz), 6.46 (1H, d, J=3.3 Hz), 6.10 (1H, d, J=5.3 Hz), 6.07 (2H, s). LC/MS m/z 134 (M+H)+. C. 1H-Pyrrolo[2,3-b]pyridin-4-ylamine (10.3 g, 77 mmol) was dissolved in a 48% wt. solution of tetrafluoroboric acid in water (155 mL). The mixture was cooled to 0° C. and sodium nitrite (5.87 g, 85.1 mmol) in water (15 mL) was added dropwise. The mixture was allowed to reach RT and stirred for 22 h. Ethyl acetate was added (500 mL), the mixture was cooled to 0° C., neutralized with solid sodium hydrogen carbonate and the layers were separated. The aqueous layer was extracted with ethyl acetate (2×300 mL), the organic layers were combined and concentrated in vacuo. The resulting solid was triturated with 250 mL of ethyl acetate, filtered and the filtrate was washed with a solution of 1N sodium hydroxide (2×200 mL). The organic layer was dried, filtered and concentrated in vacuo to give 4-fluoro-1H-pyrrolo[2,3-b]pyridine (4.67 g, 44%) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ 12.00 (1H, br. s), 8.20 (1H, dd, J=5.3, 8.4 Hz), 7.51 (1H, t, J=3.1 Hz), 6.94 (1H, dd, J=5.3, 10.4 Hz), 6.51 (1H, dd, J=2.1, 3.6 Hz), 6.07 (2H, s). LCMS: m/z 134 (M+H)+. D. 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (2 g, 14.7 mmol) was dissolved in THF (50 mL) and sodium hydride (60% in oil, 881 mg, 22.0 mmol) was added in small portions. After 30 minutes, chlorotriisopropylsilane (4.71 mL, 22.0 mmol) was added and stirred at 65° C. for 16 h. Ethyl acetate was added (100 mL), the mixture was cooled at 0° C., neutralized with a solution of saturated ammonium chloride and the layers were separated. The aqueous layer was extracted twice with ethyl acetate (2×100 mL) and the organic layers were combined, washed with water (150 mL), brine (150 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting with 1% ethyl acetate in hexane to give 4-fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (2.16 g, 50%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6) δ 8.22 (1H, dd, J=5.6, 8.3 Hz), 7.51 (1H, d, J=3.6 Hz), 6.98 (1H, dd, J=4.1, 10.1 Hz), 6.69 (1H, d, J=3.5 Hz), 1.86 (3H, m), 1.06 (9H, s), 1.04 (9H, s). LC/MS: m/z 293 (M+H)+. E. The procedure described in J. Med. Chem., 1997, 40, 2674 was modified. 4-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (213 mg, 0.73 mmol) was dissolved in THF (4.9 mL) and the mixture was cooled to −78° C. Sec-Butyllithium solution (1.10 M in THF, 1.46 mL, 1.61 mmol) was added dropwise and after 30 minutes, (R)-camphorsulfonyl oxaziridine (418 mg, 1.82 mmol) in tetrahydrofuran (2.5 mL) was added rapidly. After 25 min, a solution of saturated ammonium chloride was added and the mixture was allowed to reach RT. The solution was extracted with ethyl acetate (3×15 mL) and the combined organic layers were washed with water (30 mL), brine (30 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting a mixture of 5% ethyl acetate in toluene to give the desired product. LC/MS: m/z 309 (M+H)+. F. 4-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-ol (207 mg, 0.67 mmol), THF (3.4 mL) and a solution of tetrabutylammonium fluoride (1.0 M in THF, 1.01 mL, 1.01 mmol) were added and the mixture was stirred for 90 min. A solution of saturated ammonium chloride was added and the mixture was extracted with ethyl acetate (3×15 mL), the combined organic layers were washed with water (30 mL), brine (30 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting a mixture of 1% NH4OH: 7% methanol: 92% dichloromethane to afford 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol (60 mg, 59%) as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 11.62 (1H, s), 9.34 (1H, s), 7.95 (1H, d, J=10.3 Hz), 7.39 (1H, d, J=2.8 Hz), 6.38 (1H, dd, J=2.0, 3.2 Hz). LC/MS: m/z 153 (M+H)+.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-7-azaindole
Reactant of Route 2
4-Fluoro-7-azaindole
Reactant of Route 3
4-Fluoro-7-azaindole
Reactant of Route 4
4-Fluoro-7-azaindole
Reactant of Route 5
Reactant of Route 5
4-Fluoro-7-azaindole
Reactant of Route 6
4-Fluoro-7-azaindole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.